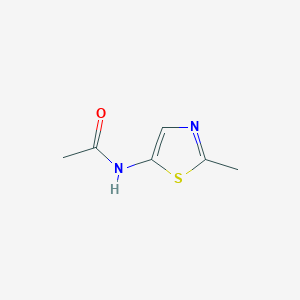

N-(2-Methylthiazol-5-yl)acetamide

Description

Contextual Significance of Thiazole-Containing Acetamides in Modern Medicinal Chemistry Research

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. eurekaselect.comresearchgate.netbohrium.com Its unique structural and electronic properties allow it to interact with a wide range of biological targets. nih.gov When combined with an acetamide (B32628) group, the resulting thiazole-acetamide core serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. nih.gov This structural motif is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. eurekaselect.comresearchgate.netnih.gov The thiazole ring's aromaticity and the acetamide's ability to participate in hydrogen bonding contribute to the favorable binding characteristics of these compounds with various enzymes and receptors. nih.govnih.gov

Historical Perspective and Evolution of N-(2-Methylthiazol-5-yl)acetamide as a Research Scaffold

The study of thiazole chemistry has a rich history, with foundational work being laid in the late 19th and early 20th centuries. eurekaselect.com The importance of the thiazole ring was firmly established with the discovery of its presence in thiamine (B1217682) (Vitamin B1) and the penicillin family of antibiotics. eurekaselect.comnih.gov Over the decades, synthetic chemists have developed numerous methods for the construction and functionalization of the thiazole nucleus. N-(2-Methylthiazol-5-yl)acetamide has emerged as a key intermediate and a valuable research scaffold in this evolution. Its synthesis is often achieved through the reaction of 2-amino-5-methylthiazole (B129938) with an acetylating agent. This straightforward accessibility has made it a popular starting material for the elaboration into more complex molecular architectures.

Overview of Current Academic Research Trajectories for N-(2-Methylthiazol-5-yl)acetamide and its Derivatives

Current research involving N-(2-Methylthiazol-5-yl)acetamide and its derivatives is vibrant and multifaceted. A significant area of investigation is in the field of oncology. Researchers are actively designing and synthesizing novel derivatives with the aim of developing more effective and selective anticancer agents. nih.govresearchgate.net For instance, studies have explored the anticancer potential of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, with some compounds showing significant activity against lung and other tumor cell lines. nih.gov

Another major research thrust is the development of new antimicrobial agents. The thiazole core is a known pharmacophore in many antimicrobial drugs, and researchers continue to explore new derivatives of N-(2-Methylthiazol-5-yl)acetamide for their potential to combat drug-resistant bacteria and fungi. Beyond these areas, its derivatives are also being investigated for a range of other biological activities, highlighting the versatility of this chemical scaffold.

Foundational Principles Guiding Research on Heterocyclic Compounds

The extensive research interest in heterocyclic compounds like N-(2-Methylthiazol-5-yl)acetamide is guided by several foundational principles of chemistry and drug design. numberanalytics.comnih.govwiley.com Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. numberanalytics.com The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique chemical and physical properties. numberanalytics.comwiley.com

These properties include:

Aromaticity and Reactivity: Many heterocyclic rings are aromatic, which confers stability. The heteroatoms influence the electron distribution within the ring, creating sites that are susceptible to either electrophilic or nucleophilic attack, thus providing avenues for chemical modification. numberanalytics.com

Hydrogen Bonding: The nitrogen and oxygen atoms in heterocyclic compounds can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov

Structural Diversity: The ability to incorporate different heteroatoms and substituents in various positions on the ring allows for the creation of a vast library of structurally diverse molecules. This diversity is essential for exploring a wide range of biological activities and for fine-tuning the pharmacological properties of lead compounds. askpharmacy.net

Bioisosterism: Heterocyclic rings are often used as bioisosteres for other chemical groups. This means they can replace another group within a molecule without significantly altering its chemical and physical properties, but potentially improving its biological activity or pharmacokinetic profile.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4(9)8-6-3-7-5(2)10-6/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVTZDWEFSRILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Pioneering Synthetic Routes for the N-(2-Methylthiazol-5-yl)acetamide Core Structure

The synthesis of N-(2-Methylthiazol-5-yl)acetamide fundamentally relies on the sequential or convergent construction of its two key components: the 2-methylthiazole (B1294427) ring and the 5-acetamido group.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net For the synthesis of the 2-aminothiazole (B372263) core, which is the precursor to the final compound, adaptations of the Hantzsch synthesis are widely employed. These methods typically involve the reaction between a suitable α-haloketone and thiourea (B124793) or its derivatives. derpharmachemica.comnih.gov

The versatility of this method allows for the synthesis of structurally diverse thiazoles by using substituted α-haloketones and thioamides. derpharmachemica.com Modern adaptations, such as microwave-assisted synthesis, have been shown to improve reaction efficiency, offering higher yields and significantly shorter reaction times compared to conventional heating methods. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Significance | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Classical Condensation | Fundamental and widely used method for thiazole ring formation. | synarchive.com |

| Substituted 2-bromoethanone | Substituted thiourea | Ethanol, 70°C | Allows for the creation of a library of diverse 2-aminothiazole analogs. | nih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthiourea | Microwave Irradiation | Offers improved yields and reduced reaction times over conventional heating. | nih.gov |

| 2-bromo-(3-trifluoromethyl) phenyl ethanone | Substituted thiourea | Ethanol | Enables the synthesis of 2-aminothiazoles with specific aryl substitutions. | derpharmachemica.com |

Once the 2-methyl-5-aminothiazole core is obtained, the acetamide (B32628) linkage is constructed. This is typically achieved through the N-acylation of the primary amine at the C5 position of the thiazole ring. The most common method involves the reaction of the amine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). researchgate.net These reactions are generally carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. tandfonline.com

For example, the synthesis of related compounds has been achieved by reacting a phenyl-thiazole amine with chloroacetyl chloride in dry tetrahydrofuran (B95107) (THF) with triethylamine. tandfonline.com This approach introduces a reactive chloroacetyl group, which can be used for further derivatization.

| Amine Precursor | Acylating Agent | Solvent/Base | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Acetyl chloride | Dry Acetone (B3395972) | Direct acylation to form the N-(thiazol-2-yl)acetamide. | researchgate.net |

| 4-(2-methyl-4-thiazolyl)phenylamine | Chloroacetyl chloride | Dry THF / Triethylamine | Forms a reactive intermediate for further side chain modification. | tandfonline.com |

| 2-methylthiazole | Acetic anhydride | Pyridine | A standard method for acetylation using a common reagent and base. | |

| Amine | Carboxylic Acid | EDC / DMAP | Peptide coupling conditions for forming amide bonds. |

Advanced Derivatization and Structural Modification of the Thiazole Moiety

The thiazole ring in N-(2-Methylthiazol-5-yl)acetamide is a versatile scaffold that can be modified through various chemical reactions to explore its chemical space and biological activities.

The electronic nature of the thiazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the substituents present.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack. For 2-aminothiazoles, the C5 position is particularly activated towards electrophilic substitution due to the electron-donating nature of the amino group. researchgate.net This is analogous to other heterocyclic systems where activating groups direct substitution. For instance, studies on 6-methylpyrrolo[2,1-b]thiazole have shown that electrophilic reactions like acetylation and formylation occur selectively at the C5 position. rsc.org Standard electrophilic aromatic substitution reactions, such as nitration and sulfonation, can be applied to the thiazole core, though conditions may need to be tailored. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: While the thiazole ring itself is generally resistant to nucleophilic attack unless activated, substituents on the ring can be displaced. Furthermore, the ring's sulfur atom can act as a nucleophile under certain conditions, such as in reactions with highly electrophilic partners like 4,7-dichloroquinoline. The nucleophilic character of 2-aminothiazoles has been systematically studied using superelectrophiles, which can react at either the exocyclic amino group or the C5 carbon, highlighting the dual nucleophilicity of the system. researchgate.netcu.edu.eg

Modification of the thiazole core via alkylation and arylation provides access to a wide range of derivatives with potentially novel properties.

Alkylation: The endocyclic nitrogen atom of the thiazole ring is nucleophilic and can be readily alkylated with alkyl halides to form quaternary thiazolium salts. google.commdpi.com The regioselectivity of this reaction is important, especially in aminothiazoles, with alkylation predominantly occurring at the ring nitrogen rather than the exocyclic amino group. mdpi.comrsc.org

Arylation: Modern catalytic methods, particularly direct C-H arylation, have become powerful tools for modifying the thiazole ring. researchgate.net Palladium-catalyzed cross-coupling reactions are frequently used to forge carbon-carbon bonds between the thiazole core and various aryl groups. nih.govmit.edumdpi.com Catalyst systems like ligand-free palladium(II) acetate (B1210297) have proven effective for the direct arylation of thiazoles with aryl bromides. researchgate.net The site of arylation on the thiazole ring can often be controlled by the specific choice of metal catalyst (e.g., palladium versus copper) and the electronic and steric nature of the substituents already present on the ring. nih.gov

| Thiazole Substrate | Arylating Agent | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Thiazole derivatives | Aryl bromides | Ligand-free Pd(OAc)₂ | Efficient direct arylation under low catalyst loading. | researchgate.net |

| 2-Arylbenzothiazoles | Aryl iodides | Pd(II) catalyst | Highly regioselective C-H activation and C-C bond formation. | nih.gov |

| Imidazo[2,1-b]thiazole | (Hetero)aryl halides | Palladium vs. Copper | Catalyst choice dictates the site of arylation (C5 vs. C2/C3). | nih.gov |

| 2-Aminothiazole derivatives | Aryl bromides and triflates | Pd catalyst / Acetic acid additive | Broad substrate scope for N-arylation of the 2-amino group. | mit.edu |

Modification of the Acetamide Side Chain for Structure-Activity Relationship (SAR) Studies

The acetamide side chain of N-(2-Methylthiazol-5-yl)acetamide is a critical handle for chemical modification aimed at elucidating structure-activity relationships (SAR). nih.gov By systematically altering this part of the molecule and assessing the impact on biological activity, researchers can identify key structural features required for a desired effect, such as anticancer or antimicrobial potency. nih.govnih.gov

Common modifications include:

Varying Chain Length: The effect of the length of the acyl chain has been investigated, comparing, for example, the biological activity of 2-acetamido derivatives with their 2-propanamido counterparts. nih.gov

Substitution on the Acetyl Group: A widely used strategy involves starting with a reactive intermediate, such as 2-chloro-N-(thiazolyl)acetamide, and subsequently reacting it with a library of nucleophiles (e.g., thiols, amines) to generate a diverse set of analogs. tandfonline.comresearchgate.net This allows for the introduction of various cyclic and acyclic moieties.

Altering the Methyl Group: The methyl group of the acetamide can be replaced with more complex functionalities, including branched alkyl chains, cycloalkanes, and aromatic rings, to probe the steric and electronic requirements of the target binding site. nih.gov

These SAR studies are instrumental in lead optimization, guiding the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. acs.org For example, a study on thiazole-based derivatives revealed that introducing a 3-propanamido function led to better antitumor activity than the corresponding 2-acetamido moiety. nih.gov Another study synthesized a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives with various substitutions on the phenyl ring to establish clear SAR for cytotoxic activity.

| Core Structure | Modification Strategy | Resulting Moiety | Observed SAR Impact | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | Varying acyl chain length | 2-Propanamido | Improved antitumor activity compared to the 2-acetamido analog. | nih.gov |

| 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | Substitution with mercapto-(benz)azoles | 2-((Benz)azolylsulfanyl) | Compounds with 5-chloro and 5-methylbenzimidazole (B147155) groups showed significant anticancer activity. | tandfonline.comnih.gov |

| Acetazolamide (thiadiazole analog) | Replacement of acetyl methyl group | Cycloalkyl and aryl groups | Increased alkyl branching was detrimental to anti-gonococcal activity, while cyclopropyl (B3062369) and cyclohexyl were preferred. | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamide | Substitution on a distal phenylacetamido ring | ortho-Chloro-phenyl | Resulted in the most active derivative against HeLa cancer cells. |

Construction of Hybrid Molecules with Complementary Heterocyclic Systems

A prominent strategy in the derivatization of N-(2-methylthiazol-5-yl)acetamide involves the creation of hybrid molecules by integrating other heterocyclic systems. This approach aims to combine the chemical features of different pharmacophores to generate novel compounds with unique characteristics.

The fusion of the N-(2-methylthiazol-5-yl)acetamide scaffold with imidazole (B134444) and benzimidazole (B57391) rings has been explored to generate novel hybrid molecules. The synthesis of such hybrids can be achieved by reacting a suitable derivative of N-(2-methylthiazol-5-yl)acetamide with a pre-functionalized imidazole or benzimidazole moiety. For instance, a common method involves the reaction of a halo-acetylated thiazole derivative with a mercapto-substituted benzimidazole. researchgate.net

Another approach is the condensation of 2-cyanomethylbenzimidazole or benzothiazole (B30560) with aldehydes to form acrylonitrile (B1666552) derivatives, which can then be further modified. google.com While not directly starting from N-(2-methylthiazol-5-yl)acetamide, these methods highlight the feasibility of linking these heterocyclic systems. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been reported, demonstrating the successful linkage of these two ring systems. mdpi.comresearchgate.netnih.gov Similar strategies could be employed to create N-(2-methylthiazol-5-yl)acetamide-benzimidazole hybrids.

| Starting Material | Reagent | Heterocyclic System | Reference |

| 2-Mercaptomethyl benzimidazole | N-(5-(4-aryldiazenyl)thiazol-2-yl)acetamide derivatives | Benzimidazole | researchgate.net |

| 2-aminophenyl disulfides | Aromatic aldehydes | Benzimidazole | google.com |

The incorporation of triazole and pyrazole (B372694) rings into the N-(2-methylthiazol-5-yl)acetamide structure has been investigated to produce hybrid compounds. The synthesis of thiazole-pyrazole hybrids has been achieved through various routes. One method involves the reaction of a thiazole derivative with a pyrazole-1-carbothioamide. nih.gov Another approach utilizes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, including those containing a pyrazole moiety. mdpi.com

The synthesis of triazole-containing hybrids can be accomplished by reacting a thiazole derivative with a triazole-thiol. For example, N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides have been synthesized by the alkylation of a triazole-thiol with an appropriate acetamide derivative. zsmu.edu.ua These methods provide a framework for the rational design and synthesis of N-(2-methylthiazol-5-yl)acetamide-triazole and -pyrazole hybrids.

| Starting Material | Reagent | Heterocyclic System | Reference |

| Ethyl 3-oxo-2-(2-arylhydrazono)butanoates | Thiosemicarbazide, Hydrazonoyl chlorides | Pyrazole | nih.gov |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines | Pyrazole | mdpi.com |

| 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole | N-R-2-chloroacetamides | Triazole, Pyrazole | zsmu.edu.ua |

The integration of pyridine, indazole, and quinoline (B57606) rings into the N-(2-methylthiazol-5-yl)acetamide scaffold has been explored to generate a diverse range of hybrid molecules. The synthesis of pyridine-thiazole hybrids has been accomplished by reacting a precursor such as 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with α-halogenated carbonyl compounds. mdpi.com Another strategy involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with various reagents to build the pyridine ring. mdpi.comarabjchem.org

Quinoline-thiazole hybrids have been synthesized through the reaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with various reagents to form thiazole derivatives. sapub.org While specific examples for the direct synthesis of indazole hybrids with N-(2-methylthiazol-5-yl)acetamide are less common in the literature, the general principles of heterocyclic synthesis suggest that a suitably functionalized indazole could be coupled with a reactive derivative of N-(2-methylthiazol-5-yl)acetamide.

| Starting Material | Reagent | Heterocyclic System | Reference |

| 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide | α-halogenated carbonyl compounds | Pyridine | mdpi.com |

| 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide | Cyanoacetic hydrazide, Acetylacetone | Pyridine | mdpi.comarabjchem.org |

| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Elemental sulfur, Phenyl isothiocyanate | Quinoline, Thiazole | sapub.org |

The construction of hybrid molecules featuring oxadiazole and thiadiazole rings linked to the N-(2-methylthiazol-5-yl)acetamide core has been an area of active research. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from a 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide intermediate. nih.gov This hydrazide, upon reaction with carbon disulfide in a basic medium, cyclizes to form the corresponding oxadiazole-thiol. nih.gov

Thiadiazole-containing hybrids have been synthesized by reacting a thiazole derivative with a thiadiazole precursor. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared via a carbodiimide-promoted condensation reaction. researchgate.netresearchgate.net Another route involves the synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, showcasing a multi-component approach to complex hybrid molecules. mdpi.com

| Starting Material | Reagent | Heterocyclic System | Reference |

| 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide | Carbon disulfide, KOH | Oxadiazole | nih.gov |

| 2-amino-5-substitute phenyl-1,3,4-thiadiazole | 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | Thiadiazole | researchgate.netresearchgate.net |

| 5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazole-2-thiol | 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide | Thiadiazole | mdpi.com |

Optimization of Reaction Conditions and Yields for Research-Scale Synthesis

The research-scale synthesis of N-(2-Methylthiazol-5-yl)acetamide and related thiazole derivatives is centered on the optimization of various reaction parameters to maximize yield and purity. The primary synthetic route typically involves the acylation of an aminothiazole precursor. A common method is the reaction of 2-methyl-5-aminothiazole with an acylating agent like acetyl chloride or acetic anhydride. The efficiency of this transformation is highly dependent on the choice of solvent, base, and temperature.

For analogous structures, such as N-(thiazol-2-yl)acetamide, synthesis has been successfully performed by refluxing 2-aminothiazole with acetyl chloride in dry acetone for several hours. nih.gov After the reaction, the mixture is poured into acidified cold water to precipitate the product, which is then purified by recrystallization. nih.gov

The optimization of reaction conditions is a key area of research for improving the efficiency of thiazole derivative synthesis. Studies on related compounds, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, have systematically evaluated the impact of different solvents, catalysts, and temperatures. For instance, in palladium-catalyzed cross-coupling reactions to produce aryl-substituted benzothiazole acetamides, solvents like toluene (B28343), dimethylformamide (DMF), and 1,4-dioxane (B91453) were tested at temperatures ranging from 80–100 °C. nih.gov It was determined that 1,4-dioxane provided the best results due to its superior solvation of the reactants, leading to higher yields. nih.gov These findings suggest that solvent selection is a critical parameter that can significantly influence the outcome of the reaction.

Furthermore, catalyst loading is another crucial factor. In the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, optimizing the amount of the Pd(0) catalyst was essential for achieving high yields, with some derivatives being produced in yields as high as 85%. nih.gov The nature of the substituents on the reactants also plays a role; for example, the presence of an electron-withdrawing group on a reactant led to a high yield of 81% for one derivative. nih.gov

The table below summarizes optimized reaction conditions for the synthesis of various thiazole acetamide derivatives, showcasing the impact of different parameters on reaction yields.

| Product | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| N-(Thiazol-2-yl)acetamide | 2-Aminothiazole, Acetyl chloride | - | Dry Acetone | Reflux | Not specified | nih.gov |

| N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | N-(6-bromobenzo[d]thiazol-2-yl)acetamide, Phenyl boronic acid | Pd(0) catalyst, Base | 1,4-Dioxane | 80-100 °C | 80% | nih.gov |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | N-(6-bromobenzo[d]thiazol-2-yl)acetamide, p-tolyl boronic acid | Pd(0) catalyst, Base | 1,4-Dioxane | 80-100 °C | 85% | nih.gov |

| (E)-2-((5-(3-(4-chlorophenyl)acryloyl)-4-methylthiazol-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | Thiazole chalcone (B49325) derivative, Chloroacetylated aminothiazole | Na₂CO₃, NaI | Acetone | Room Temp | 68% | nih.gov |

| (E)-2-((5-(3-(4-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide | Thiazole chalcone derivative, Chloroacetylated aminothiazole | Na₂CO₃, NaI | Acetone | Room Temp | 78% | nih.gov |

These examples highlight that a systematic approach to optimizing reaction conditions—including solvent, catalyst, temperature, and reactant structure—is essential for maximizing yields in the research-scale synthesis of N-(2-Methylthiazol-5-yl)acetamide and its analogues.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical control and regioselectivity are fundamental challenges in the synthesis of substituted heterocyclic compounds, including thiazole derivatives. For N-(2-Methylthiazol-5-yl)acetamide itself, the molecule is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, these principles become highly relevant when synthesizing more complex derivatives that may contain chiral centers or when trying to control the geometry of newly formed double bonds.

Regioselectivity, on the other hand, is of paramount importance. It refers to the control of the position at which a chemical bond is formed. In the context of N-(2-Methylthiazol-5-yl)acetamide, the key is to ensure the selective formation of the 2,5-disubstituted thiazole ring or the selective functionalization at the C5 position of a pre-existing 2-methylthiazole ring.

The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis, a classic method that condenses a haloketone with a thioamide. The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants. Alternative modern methods often provide greater control. For instance, acid-catalyzed regioselective cyclization reactions have been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a related class of heterocycles. nih.gov These methods, which can be metal-free and operationally simple, demonstrate high functional group compatibility and yield products with a specific, predictable substitution pattern confirmed by X-ray diffraction. nih.gov

In the synthesis of complex acetamide derivatives, regioselectivity is also critical. For example, in the synthesis of thiazole-based tubulin polymerization inhibitors, a multi-step pathway was employed where a chalcone moiety was introduced at a specific position on the thiazole ring. nih.gov This was achieved through a Claisen-Schmidt condensation reaction under basic conditions, directing the substitution to the desired carbon. nih.gov

While direct studies on the stereochemical control for N-(2-Methylthiazol-5-yl)acetamide are not prominent due to its achiral nature, the broader field of asymmetric synthesis offers strategies that could be applied to its chiral derivatives. For other heterocyclic systems like azetidines, regio- and diastereoselective methods have been developed using strong bases in kinetically controlled reactions, allowing for the formation of a specific stereoisomer. acs.org Such principles could be adapted for synthesizing chiral derivatives of N-(2-Methylthiazol-5-yl)acetamide if required for specific research applications.

Molecular and Cellular Mechanism Investigations in Research Settings

Elucidation of Molecular Targets and Ligand-Target Interactions

The thiazole (B1198619) ring present in N-(2-Methylthiazol-5-yl)acetamide serves as a crucial pharmacophore that can interact with a variety of enzymes and receptors, thereby modulating their biological activity. Research into related thiazole-containing compounds has provided insights into the potential molecular targets of N-(2-Methylthiazol-5-yl)acetamide.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The inhibitory activity of thiazole derivatives has been evaluated against several enzymes implicated in disease pathways. These studies help to elucidate the mechanism of action and the structure-activity relationships of this class of compounds.

Src kinase, a non-receptor tyrosine kinase, plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its dysregulation is implicated in the development and progression of various cancers, making it a key target for anticancer drug development. chapman.edu Research into thiazolyl N-benzyl-substituted acetamide (B32628) derivatives has demonstrated their potential as Src kinase inhibitors. chapman.edunih.gov

In a study exploring alternatives to the highly selective Src substrate binding site inhibitor, KX2-391, researchers synthesized a series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives. chapman.educhapman.edu Although replacing the pyridine (B92270) ring in KX2-391 with a thiazole ring led to a decrease in activity, the resulting compounds retained Src kinase inhibitory activities in the low micromolar range. chapman.edu Specifically, the unsubstituted N-benzyl derivative (8a) demonstrated inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.govchapman.edu

Table 1: Src Kinase Inhibitory Activity of a Representative Thiazolyl Acetamide Derivative

| Compound | Cell Line | GI50 (µM) |

| Unsubstituted N-benzyl derivative (8a) | NIH3T3/c-Src527F | 1.34 |

| SYF/c-Src527F | 2.30 |

Data sourced from Fallah-Tafti, et al. (2011). nih.govchapman.edu

These findings suggest that the thiazole-acetamide scaffold can serve as a basis for the development of Src kinase inhibitors. The mechanism of these inhibitors is often competitive with the ATP binding site, though non-ATP competitive inhibitors that target the substrate binding site are also being explored for greater selectivity. chapman.edu

Enoyl Acyl Carrier Protein Reductase (InhA) is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. semanticscholar.org Inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated target for antitubercular drugs. semanticscholar.org While direct studies on N-(2-Methylthiazol-5-yl)acetamide are not extensively documented in this context, research on various heterocyclic scaffolds as InhA inhibitors provides a basis for its potential activity. The development of novel InhA inhibitors is a key strategy to combat drug-resistant tuberculosis. semanticscholar.org

Glutathione S-Transferase Omega 1 (GSTO1-1) is an enzyme involved in the detoxification of xenobiotics and has been implicated in the development of drug resistance in cancer cells. nih.gov It is considered a promising target for adjunct cancer therapy. nih.govnih.gov GSTO1-1 is unique among GSTs as it possesses a reactive cysteine in its active site, making it susceptible to inhibition by compounds that can covalently bind to this residue. nih.gov

Structure-based design has led to the development of potent N-(5-phenylthiazol-2-yl)acrylamides as GSTO1-1 inhibitors. nih.govnih.gov Starting from a thiazole derivative with an IC50 of 0.6 µM, medicinal chemistry efforts, guided by co-crystal structures, led to the synthesis of significantly more potent inhibitors. nih.gov Modifications to the amide moiety of the initial hit compound dramatically increased the inhibitory potency, resulting in an analogue with an IC50 value of 0.22 ± 0.02 nM, which is the most potent GSTO1-1 inhibitor reported to date. nih.gov These inhibitors act by covalently binding to the catalytic Cys32 residue of GSTO1-1. nih.govnih.gov

Table 2: GSTO1-1 Inhibitory Potency of a Thiazole Derivative Series

| Compound | GSTO1-1 IC50 |

| Initial Thiazole Derivative | 0.6 µM |

| Optimized Analogue | 0.22 ± 0.02 nM |

Data sourced from Ji, et al. (2019). nih.gov

Receptor Binding and Modulation Studies (e.g., Orexin (B13118510) Receptors for Related Scaffolds)

Orexin receptors (OX1 and OX2) are G protein-coupled receptors that play a crucial role in regulating sleep, arousal, and feeding behavior. nih.gov While the direct interaction of N-(2-Methylthiazol-5-yl)acetamide with orexin receptors has not been reported, studies on related chemical structures provide insights into how small molecules can modulate these receptors. For instance, the design of agonists for orexin receptors has been explored using different chemical scaffolds, such as 1-amino-tetralin derivatives. elsevierpure.com The introduction of an N-methyl-(3-methoxyphenyl)acetamide unit onto this scaffold was found to significantly enhance the agonist potency, highlighting the importance of the acetamide moiety in receptor interaction. elsevierpure.com The stability of ligand binding and the resulting receptor conformation are critical determinants of whether a compound acts as an agonist or an antagonist. nih.gov

Cellular Pathway Perturbation Analysis (In Vitro Studies)

The anticancer potential of thiazole derivatives is often investigated through in vitro studies on various cancer cell lines. These studies aim to understand how these compounds affect cellular pathways, leading to outcomes such as apoptosis (programmed cell death) and cell cycle arrest.

Research on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives has shown that these compounds can induce apoptosis in tumor cells. nih.gov The introduction of different (benz)azole moieties to this core structure resulted in compounds with significant anticancer activity against A549 (lung carcinoma) and C6 (glioma) cell lines. nih.gov The pro-apoptotic effects of these compounds were confirmed by assays for DNA synthesis inhibition and caspase-3 activation, a key executioner enzyme in the apoptotic cascade. nih.gov

Furthermore, other studies on thiazole-2-acetamide derivatives have identified tubulin polymerization as a potential target. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Certain 2-amino-4-phenylthiazol derivatives have been shown to inhibit tubulin polymerization, interfere with microtubule assembly, and impair cell division. nih.gov The mechanism of apoptosis induction by these compounds often involves the modulation of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and the subsequent release of cytochrome c from mitochondria, which triggers the caspase cascade. nih.gov

Investigations into Apoptosis Induction Pathways

Thiazole-containing acetamides have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The pro-apoptotic potential of these compounds is a key area of anticancer research nih.gov. Studies on various thiazole derivatives demonstrate their ability to trigger apoptosis through the intrinsic (mitochondrial) pathway. ksbu.edu.tr

Key findings from these investigations include:

Caspase Activation: A crucial step in apoptosis is the activation of a cascade of enzymes called caspases. Studies on thiazole acetamide derivatives have shown they can activate initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govnih.gov The cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3 by these compounds serves as a marker for apoptosis. ukrbiochemjournal.org

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax and Bim) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. Research has demonstrated that active thiazole derivatives can up-regulate the expression of pro-apoptotic Bax and down-regulate the anti-apoptotic protein Bcl-2. nih.govukrbiochemjournal.org This shift in balance makes the mitochondrial outer membrane more permeable. nih.gov

Mitochondrial Disruption: The altered protein balance leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. ksbu.edu.trnih.gov This release is a key event that triggers the activation of the caspase cascade, ultimately leading to cell death. ksbu.edu.trnih.gov Certain derivatives have been shown to cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Modulation of Cellular Proliferation and Growth in Cancer Cell Lines

A significant body of research has evaluated the cytotoxic and anti-proliferative effects of N-(2-Methylthiazol-5-yl)acetamide analogs against a variety of human cancer cell lines. These studies are fundamental to establishing the potential of these compounds as anticancer agents.

Derivatives have shown notable activity against lung adenocarcinoma (A549), rat glioma (C6), cervical cancer (HeLa), glioblastoma (U87), and breast cancer (MCF-7) cell lines. nih.govresearchgate.net For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated strong selective activity against A549 cells. mdpi.com In one study, a derivative with an ortho-chlorine moiety on the phenyl ring was identified as the most active compound against HeLa cells, with an IC50 value of 1.3 µM. Similarly, other analogs showed significant antiproliferative activity with GI50 values in the low micromolar range, comparable to reference drugs like doxorubicin (B1662922) and sorafenib. nih.gov

The following table summarizes the anti-proliferative activity of selected thiazole acetamide derivatives in various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Source(s) |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | A549 (Lung), C6 (Glioma) | Significant anticancer activity | nih.gov |

| Thiazole-2-acetamide derivatives (e.g., 10a, 10o, 13d) | HCT-116 (Colon), MCF-7 (Breast), MDAMB-231 (Pancreatic), PC-3 (Prostate) | Average GI₅₀ values of 6, 7, and 8 µM | nih.gov |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(pyridin-2-ylthio)acetamide (2b) | A549 (Lung), C6 (Glioma) | High anticancer potency | researchgate.net |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivative (8a) | HeLa (Cervical) | IC₅₀ = 1.3 ± 0.14 µM | |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides (Compound 19) | A549 (Lung) | IC₅₀ = 23.30 ± 0.35 µM | mdpi.com |

Interference with Microbial Metabolic Pathways (e.g., Bacterial Growth Inhibition)

The thiazole ring is a core component of many compounds with established antimicrobial properties. Research into thiazole acetamide derivatives suggests they also possess potential antibacterial and antifungal activities. ontosight.ai While specific studies on N-(2-Methylthiazol-5-yl)acetamide are limited in this area, the broader class of thiazole derivatives has been investigated for its ability to interfere with microbial growth. For example, some synthesized thiazole derivatives have shown moderate to good activity against pathogens like Staphylococcus epidermidis. mdpi.com This suggests that the thiazole acetamide scaffold can be a valuable starting point for developing new antimicrobial agents by interacting with specific microbial targets.

Tubulin Polymerization Inhibition Studies

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Several thiazole-based derivatives have been investigated as tubulin polymerization inhibitors. These compounds function by binding to tubulin, often at the colchicine (B1669291) binding site, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. nih.govnih.gov

This interference with microtubule formation leads to cell cycle arrest, typically in the G2-M phase, and ultimately induces apoptosis. nih.gov One study focused on novel thiazole-2-acetamide derivatives designed to mimic the action of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov The results indicated that a lead compound from this series was a highly effective inhibitor of tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM, even surpassing the activity of CA-4 in that assay. nih.gov Molecular docking studies supported these findings, showing that the compounds could fit into the colchicine binding site of tubulin, forming key interactions that stabilize the binding and enhance their inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Mapping

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. SAR and QSAR studies on thiazole acetamide derivatives have provided valuable insights into the structural features required for their therapeutic effects. nih.gov

Identification of Structural Determinants for Biological Activity

SAR studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity. For N-(thiazol-2-yl)-benzamide analogs, which are structurally related to acetamides, systematic modifications have revealed key determinants for activity. nih.gov

The Thiazole Ring: Modifications to the thiazole ring itself can significantly impact potency. For example, in one study of ZAC antagonists, substituting the 4-position of the thiazole ring was a critical area for interaction. nih.gov

The Amide Linker: The acetamide group serves as a crucial linker. Its orientation and rigidity are important for positioning the aromatic and heterocyclic rings correctly within the target's binding site.

Substituents on Aromatic Rings: The type and position of substituents on the phenyl ring attached to the core structure play a major role in determining activity. For anticancer derivatives, the presence of electron-withdrawing groups like chlorine, bromine, or fluorine on the phenyl ring has been shown to result in higher potency. mdpi.com For instance, a molecular docking study of one active compound suggested it interacted with its protein kinase target in a manner similar to the drug Dasatinib. researchgate.net

These studies allow researchers to build a pharmacophore model, which defines the essential structural features required for a compound to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. acs.org These models are valuable for predicting the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov

For thiazole derivatives, QSAR studies have been successfully applied to predict their anticancer properties. acs.orgnih.gov In these studies, various "descriptors" that quantify the physicochemical properties of the molecules (e.g., electronic and steric features) are calculated. nih.gov A statistical model is then generated to find the best correlation between these descriptors and the observed biological activity (such as IC50 values). The resulting QSAR models have shown good predictive power, indicating their reliability for designing novel thiazole-based anticancer agents. acs.org These computational approaches are instrumental in the rational design and development of new therapeutic compounds based on the thiazole acetamide scaffold. nih.gov

Investigations into Antioxidant Mechanisms

No specific research findings on the antioxidant mechanisms of N-(2-Methylthiazol-5-yl)acetamide are available in the current body of scientific literature. Consequently, no data tables detailing its effects on oxidative stress markers or antioxidant enzyme activity can be provided at this time.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of thiazole-containing compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like N-(2-Methylthiazol-5-yl)acetamide, DFT calculations can determine the optimized molecular geometry, including bond lengths and angles, which are essential for understanding the molecule's stability and reactivity.

In a study on the related compound 5-acetyl-2,4-dimethylthiazole, DFT calculations at the B3LYP/LanL2DZ level were used to determine its optimized geometry. scielo.org.mx The calculated bond lengths for the thiazole (B1198619) ring, such as the C=N and C-S bonds, provide a basis for understanding the electronic distribution within the ring. scielo.org.mx For N-(2-Methylthiazol-5-yl)acetamide, similar calculations would elucidate the influence of the acetamide (B32628) group on the geometry of the thiazole ring.

Table 1: Representative Calculated Bond Lengths and Angles for a Thiazole Derivative (5-acetyl-2,4-dimethylthiazole)

| Parameter | Calculated Value (B3LYP/LanL2DZ) |

|---|---|

| C1=N5 Bond Length (Å) | 1.3203 |

| C2-N5 Bond Length (Å) | 1.4025 |

| C1-S Bond Length (Å) | 1.7581 |

| C1-N5-C2 Bond Angle (°) | 110.12 |

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is particularly effective for predicting NMR chemical shifts. researchgate.netnih.gov

For instance, in studies of other heterocyclic compounds, the B3LYP functional with various basis sets has been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, the prediction of infrared (IR) frequencies through DFT calculations helps in the assignment of vibrational modes observed in experimental IR spectra. scielo.org.mx The calculated frequencies for the C=O stretching of the acetyl group and the C=N stretching of the thiazole ring in related molecules show good agreement with experimental data. scielo.org.mx

Table 2: Predicted Spectroscopic Data for Thiazole Derivatives

| Spectroscopic Parameter | Predicted Value (Method) | Experimental Correlation |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Calculated using GIAO-DFT | Correlates with experimental shifts for structural assignment. researchgate.net |

| ¹³C NMR Chemical Shift (ppm) | Calculated using GIAO-DFT | Aids in the identification of carbon environments. researchgate.net |

| IR Frequency (C=O stretch, cm⁻¹) | ~1560-1600 (B3LYP/LanL2DZ) | Compares to experimental values around 1670 cm⁻¹. scielo.org.mx |

| IR Frequency (C=N stretch, cm⁻¹) | ~1500-1530 (B3LYP/LanL2DZ) | Corresponds to experimental bands around 1510 cm⁻¹. scielo.org.mx |

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.

For thiazole azo dyes, DFT has been used to simulate the HOMO and LUMO distributions, revealing how charge transfer occurs within the molecule upon electronic excitation. mdpi.com In N-(2-Methylthiazol-5-yl)acetamide, the HOMO is expected to be localized on the electron-rich thiazole ring and the acetamide group, while the LUMO may be distributed over the thiazole ring. Understanding these orbitals is crucial for predicting the molecule's behavior in chemical reactions and its potential as a chromophore. Natural Bond Orbital (NBO) analysis can further elucidate the delocalization of electron density and the nature of intramolecular interactions. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules in complex biological environments.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug discovery to identify potential biological targets and to understand the binding interactions at a molecular level.

In studies of various thiazole derivatives, molecular docking has been employed to investigate their binding to protein targets like tubulin and various kinases. nih.govnih.govmdpi.com For example, docking studies of thiazole-acetamide derivatives into the colchicine (B1669291) binding site of tubulin have revealed key hydrophobic and hydrophilic interactions that contribute to their anti-cancer activity. nih.gov Similarly, docking N-(2-Methylthiazol-5-yl)acetamide into the active sites of relevant enzymes could reveal its potential as an inhibitor and guide the design of more potent analogs. These studies typically report a binding affinity, often as a docking score or free energy of binding (ΔG), which indicates the stability of the ligand-protein complex. dergipark.org.tr

Table 3: Representative Docking Study Results for Thiazole Derivatives

| Compound Type | Protein Target | Key Interactions | Binding Affinity (Example) |

|---|---|---|---|

| Thiazole-acetamide derivatives | Tubulin (colchicine binding site) | Hydrophobic and hydrophilic interactions | - |

| Benzamide derivatives | α5β1 integrin | - | -7.7 kcal/mol dergipark.org.tr |

| N-substituted thiazoles | FabH | Hydrogen bonding | -102 to -144 (MolDock Score) wjarr.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) helps to identify the most stable conformers of a molecule.

For flexible molecules like N-(2-Methylthiazol-5-yl)acetamide, which has a rotatable bond between the thiazole ring and the acetamide group, conformational analysis is crucial. By rotating this bond and calculating the energy at each step, a PES can be generated. This was done for a related pyrimidine (B1678525) derivative, where DFT calculations were used to identify ten conformers, with the most stable one being determined. nih.gov This information is vital for docking studies, as the bioactive conformation of a ligand is often a low-energy conformer.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.

Thiazole derivatives are frequently studied in drug research for their potential in lead identification and optimization. Computational approaches, including structure-based virtual screening, have been successfully used to identify new inhibitors from large compound databases. This process led to the discovery of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potent inhibitors of BCR-ABL1 kinase.

The process of lead optimization involves modifying the structure of a promising compound (a "lead") to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. Computational methods guide this process by predicting how structural changes will affect the compound's interaction with its target. For example, in the development of anticancer agents, derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were designed and synthesized based on computational insights to enhance their activity and selectivity. Docking studies, a key component of this process, can predict the binding orientation and affinity of a molecule to its target, helping to prioritize which derivatives to synthesize and test.

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide foundational information regarding the structural arrangement of atoms and functional groups within the N-(2-Methylthiazol-5-yl)acetamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT, COSY, HETCOR, FLOCK-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-(2-Methylthiazol-5-yl)acetamide by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the methyl group attached to the thiazole (B1198619) ring typically shows a singlet peak around δ 2.65 ppm. The protons of the chalcone (B49325) moiety, if present in a derivative, would appear as two doublets at approximately δ 7.30 and 7.65 ppm. The amide proton (NH) is expected to show a singlet at a higher chemical shift, around δ 12.67–12.74 ppm. For a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), the methyl protons of the acetamide group appear as a singlet at δ 2.01 ppm. scielo.brnih.gov

The ¹³C NMR spectrum provides insight into the carbon framework. For a derivative, the methyl carbon on the thiazole ring is observed at approximately δ 18.72 ppm, while the methylene (B1212753) linker carbon appears around δ 37.37 ppm. The carbonyl carbon of the acetamide group is typically found at a much higher chemical shift, around δ 181.85 ppm. nih.gov In a simpler related molecule, acetamide, the methyl carbon resonates at δ 22.2 ppm and the carbonyl carbon at δ 176.4 ppm. scielo.brchemicalbook.com

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish connectivity between protons and carbons. COSY identifies proton-proton couplings within the molecule, while HETCOR, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), reveals direct and long-range carbon-hydrogen correlations, respectively, which is instrumental in confirming the complete structural assignment. scielo.br DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-(2-Methylthiazol-5-yl)acetamide and Related Structures

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-CH₃ | ~2.65 | ~18.72 |

| Acetamide-CH₃ | ~2.01 | ~22.2 |

| Amide-NH | ~12.67 - 12.74 | - |

| Carbonyl C=O | - | ~176.4 - 181.85 |

Note: Data is compiled from studies on N-(2-Methylthiazol-5-yl)acetamide derivatives and related compounds. scielo.brnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in N-(2-Methylthiazol-5-yl)acetamide.

The IR spectrum of a related thiazole derivative shows a prominent C=O stretching vibration of the carbonyl group in the acetamide moiety around 1713 cm⁻¹. The C-N stretching vibration is observed near 1345 cm⁻¹. The stretching vibration of the C=N bond within the thiazole ring appears at approximately 1654 cm⁻¹. The C-S stretching and CSC bending vibrations of the thiazole ring are found at lower frequencies, around 591 cm⁻¹ and 446.9 cm⁻¹, respectively. The stretching vibrations of the methyl (CH₃) group are typically observed in the range of 2930-2834 cm⁻¹. scielo.org.za For the related compound N-(thiazol-2-yl)acetamide, the crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds. nih.gov

Raman spectroscopy provides complementary information. For 2-amino-5-methylthiazole (B129938), a precursor, FT-Raman spectra have been recorded to characterize its vibrational modes. nih.gov

Table 2: Key IR Vibrational Frequencies for N-(2-Methylthiazol-5-yl)acetamide and Related Structures

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1713 |

| Amide (C-N) | Stretching | ~1345 |

| Thiazole (C=N) | Stretching | ~1654 |

| Methyl (C-H) | Stretching | 2930-2834 |

| Thiazole (C-S) | Stretching | ~591 |

Note: Frequencies are based on data for related thiazole derivatives. scielo.org.za

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition and confirming the molecular formula of N-(2-Methylthiazol-5-yl)acetamide by providing a highly precise mass measurement. Electrospray Ionization (ESI-MS) is a soft ionization technique often used to generate ions for mass analysis with minimal fragmentation.

For a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide, the molecular ion was detected at m/z = 229.1. scielo.br The molecular weight of N-(2-Methylthiazol-5-yl)acetamide is 156.21 g/mol . In the analysis of derivatives, LC-MS/MS is a common technique for structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidity Constant Determination

UV-Visible spectroscopy is utilized to study the electronic transitions within the molecule and can be used to determine acidity constants (pKa). The UV-Vis spectrum of a thiazole derivative showed two absorption peaks at 348 nm and 406 nm. scielo.org.za For a similar aminothiazole derivative, the analyte was detected at 272 nm, with other absorption maxima at 197 and 328 nm. d-nb.info The absorption spectra of thiazole-azo dyes dispersed in a PMMA matrix have been measured in the range of 350–600 nm. mdpi.com The determination of acidity constants of some imidazole (B134444) and thiazole linked acetamide compounds has been performed using spectrophotometric methods. dergipark.org.tr

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating N-(2-Methylthiazol-5-yl)acetamide from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of N-(2-Methylthiazol-5-yl)acetamide and for its quantitative analysis. A validated HPLC-UV method can be used for the precise and accurate analysis of related aminothiazole compounds. d-nb.info The separation is often achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. d-nb.info For the analysis of 2-amino-5-methyl-thiazole, a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the analysis of complex mixtures containing thiazole derivatives. helixchrom.com The purity of synthesized thiazole derivatives is often confirmed by analytical methods including HPLC. researchgate.net

Table 3: HPLC Method Parameters for Analysis of Related Thiazole Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Phenomenex® Luna, 50 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile and 0.1% v/v Orthophosphoric Acid (OPA) (e.g., 45:55) |

| Flow Rate | 1 mL/min |

| Detection | UV at 272 nm |

Note: Conditions are based on a method for a related aminothiazole derivative. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the quantitative determination of compounds in complex biological matrices, such as plasma. While specific validated methods for N-(2-Methylthiazol-5-yl)acetamide are not extensively detailed in publicly available literature, the methodology can be effectively represented by validated procedures for structurally similar aminothiazole derivatives. nih.gov These methods are crucial for preclinical pharmacokinetic studies. nih.gov

A robust bioanalytical LC-MS/MS method typically involves protein precipitation to extract the analyte from the plasma matrix. nih.gov Chromatographic separation is then achieved on a reverse-phase column. The use of tandem mass spectrometry allows for highly selective and sensitive detection using modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govresearchgate.net

A representative set of conditions for the analysis of a thiazole derivative in plasma is detailed below.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Chromatography | Liquid Chromatography (LC) |

| Column | Reversed-phase C18 (e.g., 50 x 3.0 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation with methanol (B129727) or acetonitrile |

This table is a composite based on established methods for similar analytes. nih.govnih.govresearchgate.net

Method validation is performed according to regulatory guidelines to ensure reliability. Key validation parameters include accuracy, precision, linearity, and stability. The accuracy is assessed by the closeness of the measured concentration to the true value, while precision measures the repeatability of the results.

Table 2: Representative Intra-Day and Inter-Day Precision and Accuracy Data

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (% CV) | Accuracy (% RE) |

|---|---|---|---|

| Intra-Day (n=5) | |||

| 5.0 | 4.95 | < 8.1% | -10.0% to 9.1% |

| 50.0 | 51.5 | < 8.1% | -10.0% to 9.1% |

| 500.0 | 485.0 | < 8.1% | -10.0% to 9.1% |

| Inter-Day (n=5) | |||

| 5.0 | 5.05 | < 11.3% | -9.5% to 10.5% |

| 50.0 | 48.0 | < 11.3% | -9.5% to 10.5% |

| 500.0 | 510.0 | < 11.3% | -9.5% to 10.5% |

% CV (Coefficient of Variation); % RE (Relative Error). Data is representative of typical validation results for similar compounds. nih.govresearchgate.net

The successful application of such validated methods allows for the precise quantification of the compound in preclinical studies, providing essential data on absorption, distribution, metabolism, and excretion. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

A search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for N-(2-Methylthiazol-5-yl)acetamide. While crystal structures for related thiazole derivatives have been reported, the specific data for the title compound is not publicly available. nih.gov Therefore, a table of crystallographic parameters cannot be presented at this time.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. It serves as a crucial check for the purity and empirical formula of a synthesized chemical substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For new thiazole derivatives, elemental analyses are routinely performed to confirm that the synthesized product matches the proposed structure. researchgate.netacs.org

The molecular formula for N-(2-Methylthiazol-5-yl)acetamide is C₆H₈N₂OS. bldpharm.com Based on this, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of N-(2-Methylthiazol-5-yl)acetamide

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 46.13 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.16 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.94 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.25 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.53 |

| Total | | | | 156.203 | 100.00 |

In practice, synthesized samples of the compound would be analyzed, and the resulting experimental percentages for C, H, N, and S would be expected to agree with the theoretical values presented in the table, typically within a margin of ±0.4%. acs.org This correspondence provides strong evidence for the compound's compositional integrity. Studies on similar thiazole derivatives have shown that the found elemental analysis values are in good agreement with the calculated values. researchgate.netsemanticscholar.org

Research Applications and Pre Clinical Translational Potential

Development of N-(2-Methylthiazol-5-yl)acetamide Derivatives as Molecular Probes for Biological Systems

Derivatives of N-(2-Methylthiazol-5-yl)acetamide are being explored for their potential as molecular probes to investigate biological systems. The core structure can be chemically modified to incorporate fluorescent tags or other reporter groups, enabling the visualization and tracking of specific biological processes. For instance, the synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide provides a reactive aldehyde group that can be used for further chemical modifications, including the attachment of fluorescent moieties. smolecule.com This functionalization allows for the creation of probes to study cellular mechanisms, protein interactions, and other dynamic biological events.

Role as a Privileged Scaffold in Novel Chemical Entity (NCE) Discovery Research

The N-(2-Methylthiazol-5-yl)acetamide framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the discovery of new drugs. The thiazole (B1198619) ring and its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.netnih.gov

The structural versatility of the thiazole nucleus allows for the synthesis of large libraries of compounds with diverse substitutions. researchgate.net For example, modifications at various positions of the thiazole ring in N-(thiazol-2-yl)-benzamide analogs have been shown to influence their activity as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This highlights the potential of the N-(2-Methylthiazol-5-yl)acetamide scaffold in developing targeted therapies for a range of diseases.

Table 1: Examples of Bioactive Thiazole Derivatives

| Derivative Class | Biological Activity | Reference |

| Thiazolo[4,5-d]pyrimidines | Immune-modulators, CRF receptor antagonists, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory | nih.gov |

| 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | Anticancer | researchgate.net |

| 5-Methylthiazole-Thiazolidinone Conjugates | Anti-inflammatory (COX-1 inhibitors) | mdpi.com |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) Derivatives | Anticancer |

This table is based on data from the provided text and is for informational purposes only.

Investigation into Applications in Material Science Research

While the primary focus of research on N-(2-Methylthiazol-5-yl)acetamide has been in the biomedical field, there is emerging interest in its application in material science. The unique chemical properties of the thiazole ring, including its aromaticity and the presence of heteroatoms, make it a candidate for integration into polymers and other materials. Such integration could potentially enhance material properties, such as thermal stability, conductivity, or optical characteristics. Although specific studies on the direct integration of N-(2-Methylthiazol-5-yl)acetamide into polymers are not extensively documented in the provided search results, the broader field of thiazole-containing materials suggests this as a plausible area for future investigation.

Future Directions and Emerging Research Avenues

The future of research on N-(2-Methylthiazol-5-yl)acetamide and its derivatives is poised for significant advancements, driven by new technologies and a deeper understanding of biological systems.

A key future direction is the identification of novel biological targets and pathways modulated by N-(2-Methylthiazol-5-yl)acetamide derivatives. High-throughput screening and chemoproteomics approaches can be employed to systematically probe the interactions of these compounds with a wide range of proteins and other biomolecules. This could uncover previously unknown mechanisms of action and open up new therapeutic possibilities. The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) exemplifies the potential for finding new targets for this class of compounds. nih.gov

The concept of "multi-target-directed ligands" (MTDLs) is gaining traction in drug discovery, particularly for complex multifactorial diseases like Alzheimer's. rsc.orgnih.gov This approach involves designing a single molecule that can interact with multiple biological targets simultaneously. nih.gov The N-(2-Methylthiazol-5-yl)acetamide scaffold, with its proven ability to serve as a privileged structure, is an ideal starting point for the rational design of MTDLs. nih.gov By combining the thiazole core with other pharmacophores, researchers can create hybrid molecules with tailored polypharmacological profiles.

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.govmdpi.comnih.gov These technologies can be applied to various stages of the research pipeline for N-(2-Methylthiazol-5-yl)acetamide derivatives:

Target Identification: AI algorithms can analyze vast biological datasets to identify and validate new drug targets. mdpi.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov

Predictive Modeling: ML models can predict the bioactivity, physicochemical properties, and potential toxicity of new compounds, accelerating the optimization process. mdpi.commdpi.com

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify promising hits. nih.gov

Table 2: AI and Machine Learning Tools in Drug Discovery

| Tool/Technique | Application in Drug Discovery | Reference |

| Deep Learning (DL) | De novo drug design, prediction of bioactivity | nih.gov |

| Graph Neural Networks (GNNs) | Prediction of molecular properties, drug design optimization | mdpi.com |

| Reinforcement Learning | De novo drug synthesis and generation of unique molecules | nih.gov |

| Convolutional Neural Networks (CNNs) | Bioactivity prediction based on 3D protein structures | crimsonpublishers.com |

This table is based on data from the provided text and is for informational purposes only.

By leveraging these computational tools, researchers can explore the chemical space around the N-(2-Methylthiazol-5-yl)acetamide scaffold more efficiently and rationally design the next generation of therapeutic agents and research tools.

Development of Novel Synthetic Methodologies for Sustainable Production in Research Laboratories

The development of novel, sustainable synthetic methodologies for the production of N-(2-Methylthiazol-5-yl)acetamide in research laboratories is a critical area of focus, driven by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. The synthesis of N-(2-Methylthiazol-5-yl)acetamide can be conceptually divided into two primary transformations: the formation of the 2-amino-5-methylthiazole (B129938) core and the subsequent N-acetylation. Traditional methods for these steps often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Modern research, however, has paved the way for more environmentally benign alternatives.

The conventional synthesis of the 2-amino-5-methylthiazole precursor, a key intermediate, typically involves the Hantzsch thiazole synthesis. This method, while effective, often requires the use of α-haloketones and thiourea (B124793), which can be hazardous, and may necessitate extended reaction times and purifications that generate significant waste. For instance, one established route involves the cyclocondensation of 2-chloropropionaldehyde with thiourea. google.com

In contrast, sustainable approaches for the synthesis of the thiazole ring focus on minimizing environmental impact. nih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of green catalysts, and solvent-free or aqueous reaction media are at the forefront of this research. nih.govnih.gov Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields for the synthesis of various thiazole derivatives. nih.govtandfonline.comtandfonline.com For example, studies on related thiazole syntheses have demonstrated that microwave irradiation can shorten reaction times from hours to minutes and increase yields significantly compared to conventional heating methods. nih.govtandfonline.com Furthermore, the use of recyclable biocatalysts, such as chitosan-based hydrogels, under ultrasonic irradiation presents a promising green alternative, offering mild reaction conditions and high yields. mdpi.com

The second key step, the N-acetylation of 2-amino-5-methylthiazole to form the final product, also has greener alternatives to traditional methods that often use acetic anhydride (B1165640) or acetyl chloride with stoichiometric amounts of base. These traditional methods can be inefficient in terms of atom economy and produce corrosive byproducts. ucl.ac.uk Green chemistry-inspired approaches to amide bond formation are now being explored, including biocatalytic methods and the use of novel catalytic systems. rsc.orgresearchgate.net Enzymes, such as lipases, have been successfully employed for N-acetylation in greener solvents, offering high selectivity and minimizing waste. nih.gov Catalytic N-acetylation using non-toxic and inexpensive catalysts, such as zinc acetate (B1210297), under microwave irradiation in acetic acid, provides a rapid, efficient, and environmentally friendly option. scispace.comresearchgate.net Continuous-flow systems using acetonitrile (B52724) as a safe acetylating agent over a solid alumina (B75360) catalyst also represent a significant advancement in sustainable amide synthesis. nih.gov